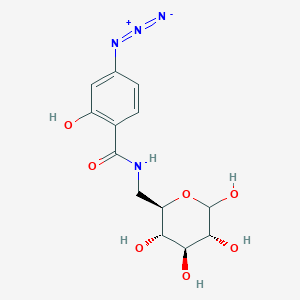

6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose

概要

説明

6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose is a complex organic compound characterized by the presence of an azido group, a hydroxybenzamido group, and a deoxy-D-glucopyranose moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose typically involves multiple steps, starting with the protection of the hydroxyl groups on the glucopyranose ringThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

化学反応の分析

Types of Reactions

6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose can undergo various chemical reactions, including:

Oxidation: The hydroxybenzamido group can be oxidized to form corresponding quinones.

Reduction: The azido group can be reduced to an amine group.

Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the azido group.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamido-glucopyranose derivatives.

科学的研究の応用

Drug Delivery Systems

The azido group in 6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose makes it a versatile candidate for drug delivery systems. Its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition, allows for the conjugation of various therapeutic agents to target specific cells or tissues.

Case Study: Targeted Cancer Therapy

In a study focused on targeted cancer therapy, researchers utilized this compound to attach anticancer drugs to tumor-specific antibodies. The conjugated drugs demonstrated enhanced efficacy and reduced side effects compared to traditional chemotherapy methods. The selective targeting resulted in higher drug accumulation in cancer cells while minimizing exposure to healthy tissues .

Imaging Applications

The compound's unique functional groups enable its use in imaging applications, particularly in bioimaging and diagnostics.

Case Study: Fluorescent Imaging

A research team developed a fluorescent imaging agent using this compound. By linking a fluorescent dye to the azide moiety, they successfully tracked cellular uptake and distribution in live cell models. This approach provided insights into cellular processes and disease mechanisms, demonstrating the compound's potential in real-time imaging .

Diagnostic Tools

The compound can be employed in the development of diagnostic tools, especially for detecting specific biomolecules or pathogens.

Case Study: Enzyme Detection

In a novel diagnostic assay, the compound was used to create a biosensor for detecting specific enzymes associated with diseases. The azide functional group allowed for the immobilization of enzyme substrates on sensor surfaces. Upon enzyme activity, a measurable signal was produced, enabling rapid and sensitive detection of disease markers .

Bioconjugation Techniques

The versatility of this compound extends to bioconjugation techniques where it serves as a linker for various biomolecules.

Case Study: Antibody Conjugation

Researchers have utilized this compound to conjugate antibodies with therapeutic agents or imaging probes. The resulting bioconjugates exhibited improved stability and functionality, enhancing their application in therapeutic and diagnostic settings .

Potential in Vaccine Development

The azido group also presents opportunities for vaccine development through its role in creating conjugate vaccines.

Case Study: Glycoconjugate Vaccines

In research aimed at developing glycoconjugate vaccines against bacterial pathogens, this compound was used as a glycan component linked to protein carriers. The resulting vaccines elicited robust immune responses in animal models, showcasing potential for future clinical applications .

作用機序

The mechanism of action of 6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies. The hydroxybenzamido group can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, influencing their structure and function.

類似化合物との比較

Similar Compounds

- 6-(4-Azido-2-hydroxybenzamido)-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

- N-4-(2-4-azido-2-hydroxybenzamido>ethyl)benzenesulfonyl>-N’-cyclohexylurea

Uniqueness

6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose is unique due to its specific combination of functional groups and the deoxy-D-glucopyranose backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

生物活性

6-(4-Azido-2-hydroxybenzamido)-6-deoxy-D-glucopyranose, a modified sugar compound, is recognized for its potential applications in biological research and therapeutic development. Its unique azido group allows for bioorthogonal reactions, making it a valuable tool in glycosylation studies and cellular imaging.

- Molecular Formula : C₁₃H₁₆N₄O₅

- CAS Number : 98897-09-7

- Synonyms : 4-azido-2-hydroxy-N-[[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-6-deoxy-D-glucopyranosyl]carbonyl]-benzamide

The azido group in this compound facilitates the incorporation of the sugar into glycoproteins and other biomolecules through click chemistry. This property enables researchers to label and track glycoproteins within living cells, providing insights into cellular processes such as glycosylation and protein interactions.

Biological Activity Overview

- Glycosylation Studies : The compound serves as a substrate for glycosyltransferases, which can modify proteins via O-linked glycosylation. Studies have shown that it can be metabolized to UDP-6AzGlc, allowing it to participate in enzymatic reactions that modify target proteins .

- Cellular Uptake and Labeling : Research indicates that this compound can be effectively taken up by various cell types, leading to specific labeling of intracellular proteins. This has been demonstrated in NIH3T3 cells where the compound was used to visualize protein modifications via flow cytometry techniques .

- Cytotoxicity : While specific cytotoxicity data for this compound is limited, related azido derivatives have shown varying degrees of cytotoxic effects against cancer cell lines. The potential for therapeutic applications could be explored further through analogs that exhibit enhanced cytotoxic properties .

Case Study 1: Glycoprotein Labeling

A study utilized this compound to label glycoproteins in live cells. The researchers reported successful incorporation into proteins involved in signaling pathways, highlighting its utility in understanding glycosylation's role in cellular communication .

Case Study 2: Imaging Applications

In another investigation, the compound was employed as a chemical reporter in bioorthogonal labeling techniques. This approach allowed researchers to visualize dynamic changes in glycosylation patterns during cellular processes such as differentiation and response to stimuli .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

4-azido-2-hydroxy-N-[[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O7/c14-17-16-5-1-2-6(7(18)3-5)12(22)15-4-8-9(19)10(20)11(21)13(23)24-8/h1-3,8-11,13,18-21,23H,4H2,(H,15,22)/t8-,9-,10+,11-,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMENESIYYZEZKA-TWEVDUBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC2C(C(C(C(O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。